tert-Butyl (2,2-dimethoxyethyl)carbamate

Chemical Stability Process Safety Laboratory Handling

Why choose tert-Butyl (2,2-dimethoxyethyl)carbamate for your next campaign? Unlike unprotected 2,2-dimethoxyethanamine (free amine causes side reactions) or the unstable, hygroscopic N-Boc-2-aminoacetaldehyde, this dual-masked building block provides true chemical orthogonality. The Boc group shields the amine, while the dimethyl acetal masks the aldehyde, enabling sequential, chemoselective unmasking. This non-negotiable stability is essential for constructing complex kinase inhibitors or GPCR-targeting warheads. Procure with confidence: its solid, crystalline form and ≥98% purity ensure reliable weighing, safer handling, and scalable, cost-effective process development.

Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
CAS No. 127119-09-9
Cat. No. B142885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2,2-dimethoxyethyl)carbamate
CAS127119-09-9
Molecular FormulaC9H19NO4
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(OC)OC
InChIInChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11)
InChIKeyQUUJLCMTXMSQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2,2-dimethoxyethyl)carbamate (CAS 127119-09-9) Sourcing and Application Profile for Procurement Specialists


tert-Butyl (2,2-dimethoxyethyl)carbamate, a protected amine synthon featuring a Boc group on a 2,2-dimethoxyethyl scaffold, is a critical intermediate for multistep pharmaceutical and peptide syntheses . Its structure provides orthogonal protection: the Boc group shields the primary amine, while the dimethyl acetal masks the aldehyde, enabling sequential, chemoselective deprotection and functionalization . This dual protection strategy is essential for constructing complex molecular architectures where conventional aldehyde or free-amine building blocks would lead to undesired side reactions.

Why Substituting tert-Butyl (2,2-dimethoxyethyl)carbamate with Simple Analogs Jeopardizes Synthetic Route Robustness


Simple substitution with unprotected 2,2-dimethoxyethanamine (CAS 22483-09-6) is not viable in multistep sequences due to the free primary amine's uncontrolled nucleophilicity, which leads to extensive side reactions . Conversely, using the fully deprotected aminoacetaldehyde or its mono-protected analog, N-Boc-2-aminoacetaldehyde (CAS 89711-08-0), introduces inherent instability: the latter exhibits strong hygroscopicity and is prone to oxidation, requiring strict inert conditions that compromise process scalability [1]. The target compound's dual-masked state is therefore a non-negotiable requirement for routes demanding sequential unmasking of amine and aldehyde functionalities.

Quantitative Evidence Guide: Comparative Advantages of tert-Butyl (2,2-dimethoxyethyl)carbamate


Comparative Physical Form and Handling Safety vs. Aminoacetaldehyde Dimethyl Acetal (Free Base)

While the free base aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) is a clear liquid with a boiling point of 135-139°C at 95 mmHg and is classified as a flammable liquid (Category 3) with skin corrosion (Category 1B) and serious eye damage (Category 1) hazards [1], the Boc-protected target compound is a solid or semi-solid with a melting point range of 40-50°C . This solid physical state offers distinct logistical and safety advantages for procurement and storage: it reduces spill and vapor exposure risks, eliminates the need for specialized flammable liquid handling, and simplifies weighing for precise stoichiometric reactions .

Chemical Stability Process Safety Laboratory Handling

Orthogonal Deprotection Compatibility vs. Cbz-Protected Analog

The Boc protecting group in the target compound is cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane), which is orthogonal to the hydrogenolysis conditions required for Cbz group removal . In contrast, 2-(Cbz-amino)acetaldehyde Dimethyl Acetal (CAS 114790-39-5) requires catalytic hydrogenation (H2, Pd/C) for deprotection, a condition incompatible with many functional groups such as alkenes, alkynes, nitro groups, and certain sulfur-containing moieties [1]. This orthogonal selectivity allows the Boc derivative to be used in far more complex and sensitive synthetic sequences without compromising other reducible functionalities.

Orthogonal Protecting Groups Peptide Synthesis Hydrogenolysis

Thermal Deprotection Kinetics and Stability Under Basic Conditions

The Boc group offers a unique dual deprotection profile: it is rapidly cleaved under standard acidic conditions at room temperature, but also undergoes clean thermal deprotection at elevated temperatures (>150°C) in the absence of any acid catalyst [1]. This thermal lability, while slower (on the order of hours to days depending on temperature), provides an alternative 'reagent-free' deprotection route . In contrast, the ethyl carbamate analog (Ethyl N-(2,2-dimethoxyethyl)carbamate, CAS 71545-60-3) is significantly more stable and requires harsher, less selective conditions for cleavage (e.g., strong base or acid), limiting its utility as a temporary protecting group .

Thermal Stability Deprotection Kinetics Continuous Flow Chemistry

Improved Stability and Handling vs. Unprotected N-Boc-2-Aminoacetaldehyde

The target compound's dimethyl acetal moiety effectively masks the highly reactive aldehyde functionality present in N-Boc-2-aminoacetaldehyde (CAS 89711-08-0). The latter is reported to exhibit strong hygroscopicity and is easily oxidized by atmospheric oxidants, necessitating stringent inert atmosphere handling and storage at 2-8°C to prevent degradation . While the target compound also requires storage at 2-8°C under inert atmosphere , the masked aldehyde eliminates the primary degradation pathway (oxidation/hydration), resulting in a more robust building block with a significantly extended practical shelf life and greater tolerance to brief atmospheric exposure during weighing and reaction setup .

Aldehyde Masking Stability Shelf Life

High Commercial Purity and Reproducible Quality for Procurement

As a widely commercialized building block, the target compound is readily available from multiple reputable suppliers (e.g., Sigma-Aldrich, Bide Pharm, Angene) with certified purity levels, typically ≥98% . Suppliers provide batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC purity data . In contrast, less common analogs like 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate are primarily offered by specialty vendors, often with lower purity specifications (e.g., 95%) and without extensive QC documentation . This established supply chain and high purity standard ensure reproducible synthetic outcomes and minimize the risk of contamination from unknown impurities that could interfere with sensitive catalytic or biological assays.

Quality Control Purity Reproducibility

Synthetic Utility in Peptide Aldehyde and Complex Molecule Construction

The target compound's dual protection strategy enables a powerful application in peptide chemistry: after Fmoc-SPPS and side-chain deprotection, the peptide can be cleaved from the resin by aminolysis with aminoacetaldehyde dimethyl acetal, directly installing a C-terminal masked aldehyde. Subsequent acidic global deprotection yields an unprotected peptide aldehyde suitable for chemoselective ligation [1]. Using the target compound itself in a similar fashion (or as a building block for such strategies) demonstrates its value in constructing complex peptide aldehydes. This application is not directly accessible using the free aldehyde analog N-Boc-2-aminoacetaldehyde, as its free aldehyde would react prematurely during the peptide coupling steps [2].

Peptide Aldehyde Solid-Phase Synthesis Chemoselective Ligation

Target Application Scenarios for tert-Butyl (2,2-dimethoxyethyl)carbamate Procurement


Sequential Functionalization in Multistep Pharmaceutical Synthesis

This compound is the preferred choice for constructing complex small molecules, such as kinase inhibitors or GPCR modulators, where a masked primary amine must be incorporated early in a sequence, survive several transformations (e.g., alkylations, cross-couplings), and then be unmasked for late-stage reductive amination or amide coupling. Its dual protection and acid-labile nature provide the necessary chemical orthogonality .

Synthesis of Peptide Aldehydes for Chemoselective Ligation and Drug Discovery

Procure this compound as a critical reagent for solid-phase peptide synthesis (SPPS) to generate C-terminal peptide aldehydes. The strategy involves using the free amine (after Boc removal) or the acetal moiety to install a masked aldehyde handle on a peptide chain, which is later revealed for oxime or hydrazone ligation with probes, toxins, or other biomolecules [1].

Industrial Process Development Requiring Robust and Scalable Building Blocks

For pilot-scale or manufacturing campaigns, the solid physical form, high commercial purity (≥98%), and well-documented stability of this compound translate to safer, more reliable, and more cost-effective operations compared to alternatives that are corrosive liquids or highly sensitive solids . Its predictable behavior reduces the need for extensive re-optimization of reaction conditions during scale-up.

Medicinal Chemistry Optimization of Protease Inhibitors and Targeted Covalent Inhibitors (TCIs)

In medicinal chemistry, this synthon is invaluable for introducing an aminoethyl or aldehyde warhead into inhibitor scaffolds. The Boc-protected amine can be deprotected and functionalized, while the acetal can be hydrolyzed to reveal an aldehyde for reversible covalent interaction with catalytic serine or cysteine residues in proteases, a common strategy for enhancing target engagement and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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